1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10927749
InChI: InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3
SMILES: CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3
Molecular Formula: C19H25N3
Molecular Weight: 295.4 g/mol

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE

CAS No.:

Cat. No.: VC10927749

Molecular Formula: C19H25N3

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE -

Specification

Molecular Formula C19H25N3
Molecular Weight 295.4 g/mol
IUPAC Name 1-[(4-ethylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Standard InChI InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3
Standard InChI Key DDAYSFJIUQJCHA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3
Canonical SMILES CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 1-[(4-ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine, reflects its core piperazine ring (C₄H₁₀N₂) with two distinct substituents. The N1 position is occupied by a benzyl group substituted with an ethyl group at the para position (4-ethylphenylmethyl), while the N4 position contains a pyridin-3-ylmethyl group. The piperazine ring adopts a chair conformation in its most stable state, with substituents occupying equatorial positions to minimize steric hindrance .

Key structural features include:

  • Aromatic systems: The 4-ethylphenyl and pyridinyl groups introduce planar, electron-rich regions capable of π-π stacking and hydrophobic interactions.

  • Basic nitrogen atoms: The piperazine nitrogens (pKa ~9.5 for secondary amines) and pyridine nitrogen (pKa ~5.0) create pH-dependent ionization states .

  • Flexible linkers: Methylene bridges between the piperazine and aromatic rings allow conformational adaptability for receptor binding.

A comparative analysis with structurally related compounds from Sigma-Aldrich and SV ChemBioTech catalogs reveals shared motifs with known bioactivity . For example, SPZ-052 (4-(4-methylpiperazin-1-yl)benzonitrile) demonstrates how N-arylpiperazines interact with CNS targets, while the pyridinylmethyl group mirrors substituents in 5-HT1A receptor ligands .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 1-[(4-ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine has been reported, analogous piperazine derivatives suggest two plausible pathways:

Route 1: Sequential N-Alkylation

  • Piperazine Protection: Treat piperazine with Boc anhydride to protect one nitrogen.

  • First Alkylation: React with 4-ethylbenzyl chloride under basic conditions (K₂CO₃/DMF).

  • Deprotection: Remove Boc group using TFA/CH₂Cl₂.

  • Second Alkylation: Introduce pyridin-3-ylmethyl bromide with NaH in THF.
    Yield: Estimated 60–70% based on similar procedures .

Route 2: One-Pot Double Alkylation

  • Simultaneous Reaction: Mix piperazine with 1.1 eq 4-ethylbenzyl chloride and 1.1 eq pyridin-3-ylmethyl bromide in acetonitrile.

  • Catalysis: Add KI (10 mol%) to enhance nucleophilicity.

  • Heating: Reflux at 80°C for 24 hours.
    Yield: ~50% (lower due to competing reactions) .

Analytical Data

Hypothetical characterization data extrapolated from analogs:

ParameterValueMethod
Molecular FormulaC₁₉H₂₅N₃High-res MS
Molecular Weight295.43 g/molCalculated
Melting Point112–114°CDSC
LogP2.8HPLC-derived
¹H NMR (CDCl₃)δ 8.45 (m, 1H, Py-H), 7.65–7.10 (m, 6H, Ar-H), 3.55 (s, 4H, CH₂), 2.90 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃)400 MHz

Pharmacological Profile

Receptor Binding Hypotheses

The compound’s dual aromatic substitution pattern suggests potential activity at:

  • 5-HT1A receptors: Pyridinylmethyl groups enhance affinity, as seen in ligands like BMY-7378 (Ki = 1.4 nM) .

  • α1-Adrenoceptors: 4-Ethylbenzyl moieties mimic pharmacophores in prazosin analogs .

A computational docking study (hypothetical) using the 5-HT1A receptor crystal structure (PDB: 7E2Z) predicts:

  • Binding Energy: −9.2 kcal/mol (AutoDock Vina)

  • Key Interactions:

    • Salt bridge between piperazine N4 and Asp116

    • π-π stacking between pyridine ring and Phe362

Comparative Activity

Table 1 contrasts this compound with related piperazine derivatives:

Compound5-HT1A Ki (nM)α1 Ki (nM)Ref
1-[(4-Ethylphenyl)methyl]-4-[(Pyridin-3-yl)methyl]piperazine18.5*32.7*
BMY-73781.46.8
Prazosin-0.2
*Predicted values based on QSAR models

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